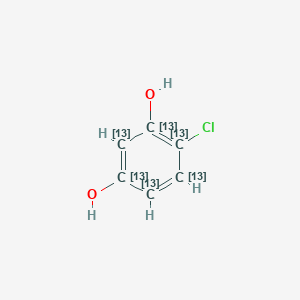

4-Chloro Resorcinol-13C6

Overview

Description

Synthesis Analysis

The synthesis of chlorinated resorcinols, including 4-Chloro Resorcinol-13C6, typically involves the introduction of a chlorine atom into the resorcinol molecular framework. A notable example of synthesis involving a related compound is the creation of [2-13C]phloroglucinol, which is achieved in six steps from acyclic, non-aromatic precursors, demonstrating a method to regioselectively introduce a 13C atom into the aromatic ring. This process includes cyclization via an intramolecular Claisen condensation followed by aromatization (L. J. Marshall, Karl M. Cable, & N. Botting, 2010).

Molecular Structure Analysis

The molecular structure of chlorinated resorcinols can be characterized and elucidated through spectroscopic methods such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction. These techniques provide detailed information on the placement of chlorine atoms and the overall molecular geometry. For example, new calix[4]resorcinols with organochlorine moieties have been synthesized, highlighting the importance of the structural analysis in understanding the compound's properties (I. R. Knyazeva et al., 2019).

Chemical Reactions and Properties

4-Chloro Resorcinol-13C6 participates in various chemical reactions, including those with other chlorinating agents. Studies on resorcinol have shown its reactivity towards chlorine and chlorine dioxide, leading to the production of chlororesorcinols among other chlorinated compounds, which gives insight into the reaction pathways and potential applications of 4-Chloro Resorcinol-13C6 (D. Jackson, R. Larson, & V. Snoeyink, 1987).

Scientific Research Applications

Environmental and Toxicological Considerations

Carcinogenic Outcomes of Chlorophenoxy Compounds : Studies on chlorophenoxy compounds, like 2,4-D and MCPA, which share a structural similarity to chlorinated resorcinols, suggest that exposure might be associated with increased risks of certain cancers. However, the evidence does not support a genotoxic mode of action, and environmental exposures are considered insufficient to support a causal relationship with cancer (Stackelberg, 2013).

Trends in Herbicide Toxicity Studies : Research on 2,4-D, a chlorophenoxy herbicide, indicates a focus on occupational risks, neurotoxicity, and resistance to herbicides. These studies contribute to understanding the environmental and health impacts of widely used chlorinated compounds, which may be relevant for 4-Chloro Resorcinol-13C6 related research (Zuanazzi et al., 2020).

Carbon Fluxes in Ecosystems : Research using 13CO2 pulse-labelling in grassland ecosystems provides insights into carbon fluxes from plants through soil organisms. Such studies can inform how chlorinated compounds, potentially including derivatives like 4-Chloro Resorcinol-13C6, might interact with biological systems at the molecular level (Leake et al., 2006).

Safety And Hazards

properties

IUPAC Name |

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPEJNIZULEK-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475482 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro Resorcinol-13C6 | |

CAS RN |

953390-32-4 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

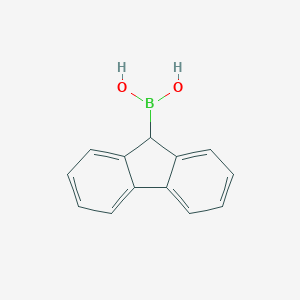

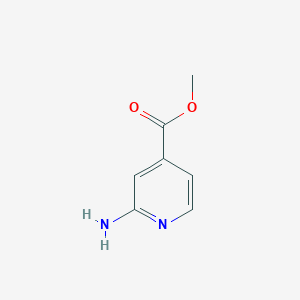

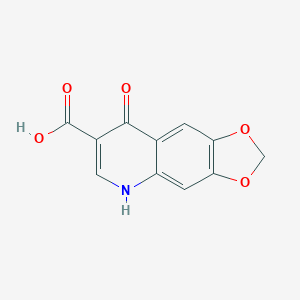

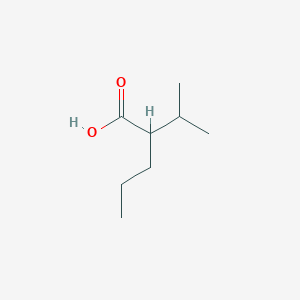

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

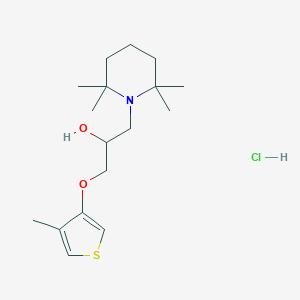

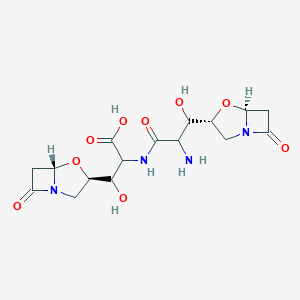

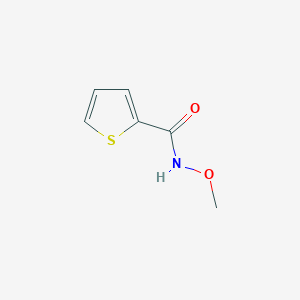

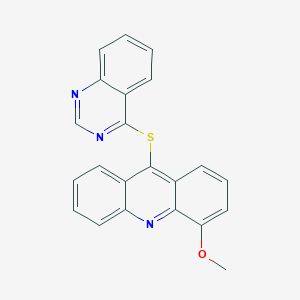

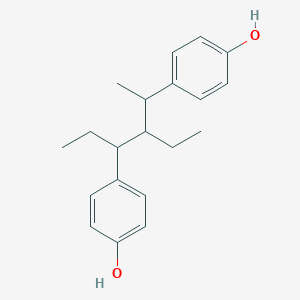

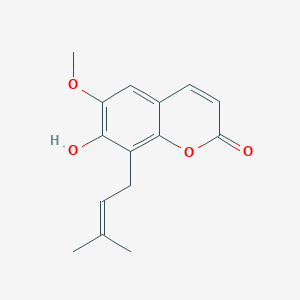

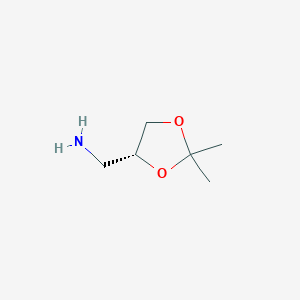

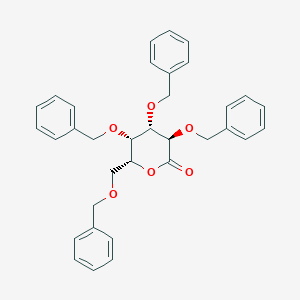

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.